3-Methyl-L-histidine N-hydrate

Muscle Protein Catabolism Biomarker Metabolomics

Quantifying skeletal muscle protein breakdown requires a specific, non-recycled biomarker. 3-Methyl-L-histidine (3-MH) is that biomarker, but assay accuracy depends on isomer purity and defined hydration state. - **Biomarker specificity:** Quantitatively excreted in urine; 2.16%/day human myofibrillar turnover rate. - **Isomer differentiation:** Not cross-reactive with dietary 1-methyl-L-histidine (anserine marker). - **Defined stoichiometry:** N-hydrate form ensures accurate calibration curves for HPLC or LC-MS/MS. Procure for clinical nutrition, sports science, or food authenticity testing.

Molecular Formula C7H13N3O3
Molecular Weight 187.20 g/mol
CAS No. 307310-73-2
Cat. No. B12058247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-L-histidine N-hydrate
CAS307310-73-2
Molecular FormulaC7H13N3O3
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CC(C(=O)O)N.O
InChIInChI=1S/C7H11N3O2.H2O/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H2/t6-;/m0./s1
InChIKeyJVZHCTIDJLKMST-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-L-histidine N-hydrate Overview


3-Methyl-L-histidine N-hydrate (CAS 307310-73-2) is the hydrated form of 3-methyl-L-histidine (3-MH), a naturally occurring, post-translationally methylated amino acid derivative [1]. With a molecular formula of C₇H₁₃N₃O₃ and a molecular weight of 187.20 g/mol , this compound is formed in the body via the enzymatic methylation of histidine residues specifically within the peptide chains of the myofibrillar proteins actin and myosin [1]. Upon protein catabolism, it is released and excreted quantitatively in urine without being re-utilized for protein synthesis, which makes it a uniquely reliable biomarker for skeletal muscle protein breakdown [1][2]. Its N-hydrate form is the standard commercial presentation, offering defined stoichiometry for analytical applications.

3-Methyl-L-histidine N-hydrate Differentiation


Procurement decisions for methylated histidine derivatives must account for their distinct biochemical and analytical properties. 3-Methyl-L-histidine (3-MH) is structurally and functionally distinct from its isomer 1-methyl-L-histidine (1-MH) [1]. In biological systems, 3-MH is a specific component of myofibrillar proteins, whereas 1-MH is primarily found in the dipeptide anserine [1]. This difference in origin dictates their utility as biomarkers: 3-MH is a specific marker for muscle protein catabolism, while 1-MH can be influenced by dietary intake of anserine-rich foods [2]. Furthermore, their binding affinities for key proteins, such as the *E. coli* histidine-binding protein HisJ, are not equivalent [3]. Substituting one methylated isomer for another without verifying assay specificity can lead to cross-reactivity and misinterpretation of data. The N-hydrate form provides a stable, stoichiometrically defined solid, which is critical for preparing accurate standard solutions for quantitative assays, unlike variable lyophilized powders of the anhydrous compound .

3-Methyl-L-histidine N-hydrate: Comparative Evidence


Biomarker Specificity: 3-MH vs. 1-MH

3-Methyl-L-histidine (3-MH) is a specific and validated biomarker for skeletal muscle myofibrillar protein breakdown because its only source in the body is from the degradation of actin and myosin. In contrast, 1-methyl-L-histidine (1-MH) is derived from the dipeptide anserine, which is obtained from the diet, making 1-MH an unreliable marker for endogenous protein turnover [1]. Direct measurements show that the myofibrillar protein catabolic rate in humans, calculated from 3-MH excretion, is 2.16%/day, a value that correlates with muscle biopsy data [2]. This specificity is not shared by 1-MH, which is influenced by dietary meat consumption .

Muscle Protein Catabolism Biomarker Metabolomics

HisJ Binding Affinity: 3-MH vs. 1-MH

In a study characterizing the ligand specificity of the *E. coli* histidine-binding protein HisJ, both 1-methyl-L-histidine (1-MH) and 3-methyl-L-histidine (3-MH) were shown to bind, but with a critical caveat. Commercial samples of both methylated isomers were found to be contaminated with up to 10 µM of unmodified L-histidine, which is the preferred, high-affinity ligand [1]. This finding underscores the need for high-purity 3-MH to avoid false-positive signals in binding assays. The N-hydrate form, as a crystalline solid, can be more reliably purified to remove this L-histidine contaminant compared to less stable forms.

Protein Engineering Biosensor Ligand Binding Assay

3-MH vs. Anserine & Carnosine: HPLC Separation

A validated HPLC method with OPA post-column derivatization was developed to simultaneously quantify carnosine, anserine, L-histidine, and 3-methyl-L-histidine (3-MH) in biological matrices [1]. The method achieved complete separation of all analytes, which is critical given the structural similarity of these compounds. In boar spermatozoa, the concentration of 3-MH (83.07 ± 7.1 nmol/10⁹ cells) was found to be significantly higher than that of anserine (0.83 ± 0.18 nmol/10⁹ cells) and carnosine (0.96 ± 0.14 nmol/10⁹ cells), and even higher than L-histidine (52.85 ± 4.86 nmol/10⁹ cells) [1]. This quantitative difference highlights the need for a high-purity 3-MH standard to ensure accurate quantification, as its response factor will be vastly different from the dipeptides.

Analytical Chemistry HPLC Method Development Food Science

Barrier Integrity: 3-MH vs. Histidine Dipeptides

In a study of methylglyoxal (MG)-induced cell barrier injury, the effects of histidine-containing dipeptides and their constituent amino acids were compared. While the dipeptides anserine (β-ala-1-methyl-histidine) and balenine (β-ala-3-methyl-histidine) both ameliorated MG-induced reduction of transepithelial electrical resistance (TER), the free amino acid 3-methyl-L-histidine (3-MH) alone was also able to restore TER, albeit to a lower extent than the corresponding dipeptides [1]. This demonstrates that the methylation status and the peptide context both influence bioactivity, and that 3-MH possesses intrinsic functional activity distinct from its dipeptide form, balenine. This functional difference is critical for studies dissecting the mechanism of barrier protection.

Cell Biology Barrier Function Translational Medicine

Genetic Code Expansion: 3-MH vs. 3-Pyridylalanine

In the development of mutually orthogonal translation systems for dual incorporation of non-canonical amino acids, an engineered pyrrolysyl-tRNA synthetase variant (MaPylRSIFGFF) was specifically optimized for the efficient and selective incorporation of 3-methyl-L-histidine (MeHis) into proteins [1]. This engineered synthetase showed improved efficiency and specificity for 3-MH compared to its parent enzyme and could be used in combination with an orthogonal synthetase for another analog (3-pyridylalanine) to create proteins with two distinct functional residues [1]. This positions 3-MH as a unique and valuable tool for introducing a pH-sensitive probe or metal-coordinating ligand into a protein's active site, a function not possible with the unmodified L-histidine or other analogs.

Synthetic Biology Genetic Code Expansion Enzyme Engineering

3-Methyl-L-histidine N-hydrate Applications


Muscle Protein Catabolism Biomarker

Procurement of high-purity 3-Methyl-L-histidine N-hydrate is essential for developing and validating quantitative LC-MS/MS or HPLC assays to measure skeletal muscle protein breakdown rates. As demonstrated, urinary 3-MH is a specific and non-recycled marker of myofibrillar degradation, with a calculated turnover rate of 2.16%/day in humans [1]. This application requires a pure, stoichiometrically defined standard to ensure accurate calibration curves and reliable quantification in clinical, nutritional, or sports science studies, distinguishing it from the confounding dietary marker 1-MH [2].

Food & Feed Authentication Standard

In the food and agricultural industry, 3-Methyl-L-histidine N-hydrate serves as a critical reference standard for detecting and quantifying animal-derived proteins in processed foods and feeds. Validated HPLC methods have been developed to separate and quantify 3-MH, anserine, and carnosine as species-specific markers [1]. The high purity and defined hydration state of the N-hydrate form are crucial for the accuracy and reproducibility of these methods, which are used to identify the presence and origin of meat and bone meal, ensuring compliance with feed bans and verifying product authenticity [2].

Protein Engineering via Genetic Code Expansion

For researchers in synthetic biology and biocatalysis, 3-Methyl-L-histidine N-hydrate is a key reagent for site-specific incorporation of non-canonical amino acids into proteins. The compound is a specific substrate for an optimized pyrrolysyl-tRNA synthetase (MaPylRSIFGFF), enabling its efficient and selective incorporation in response to an amber stop codon [1]. This allows the introduction of a methylated imidazole moiety into a protein's active site, providing a unique probe for pH-dependent mechanisms, metal coordination, or enzyme mechanism elucidation that cannot be achieved with canonical histidine [1]. The defined N-hydrate ensures accurate preparation of media and buffers for bacterial expression systems.

Cellular Barrier Function & Cytoprotection Studies

Procurement of 3-Methyl-L-histidine N-hydrate enables precise investigations into the role of histidine methylation in protecting epithelial and endothelial barriers from carbonyl stress. Unlike its more potent dipeptide counterpart, balenine, pure 3-MH allows researchers to dissect the specific contribution of the free methylated amino acid to restoring transepithelial electrical resistance (TER) in cell models of injury [1]. This differentiation is critical for mechanistic studies aiming to develop novel therapeutic strategies for diseases involving barrier disruption, as it avoids confounding effects from the intact dipeptide.

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